molecular formula C7H12N2O2 B3051921 3-Ethyl-5,5-dimethylimidazolidine-2,4-dione CAS No. 37021-15-1

3-Ethyl-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B3051921
CAS No.: 37021-15-1
M. Wt: 156.18 g/mol
InChI Key: PUOUKAVMFCKYKW-UHFFFAOYSA-N
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Description

3-Ethyl-5,5-dimethylimidazolidine-2,4-dione is an organic compound belonging to the class of imidazolidinediones. It is characterized by its molecular formula C₇H₁₂N₂O₂ and a molecular weight of 156.18 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of ethylamine with 5,5-dimethylhydantoin under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction conditions, including temperature, pressure, and solvent choice. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinediones and amine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Ethyl-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethylimidazolidine-2,4-dione: A structurally similar compound with different substituents.

    1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione: Known for its antimicrobial properties.

Uniqueness

3-Ethyl-5,5-dimethylimidazolidine-2,4-dione is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .

Properties

IUPAC Name

3-ethyl-5,5-dimethylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-4-9-5(10)7(2,3)8-6(9)11/h4H2,1-3H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOUKAVMFCKYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(NC1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343204
Record name 3-ethyl-5,5-dimethylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37021-15-1
Record name 3-ethyl-5,5-dimethylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-5,5-dimethylimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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